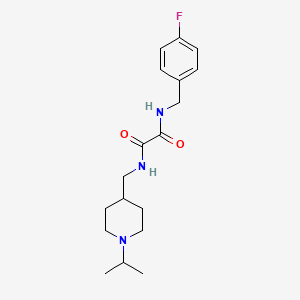

N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPCC belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

1. Kinase Inhibition and Cancer Therapy

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share structural similarities with N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, as potent and selective Met kinase inhibitors. This class of compounds has shown promise in inhibiting tumor growth in Met-dependent human gastric carcinoma models, leading to the development of potential cancer therapies (G. M. Schroeder et al., 2009).

2. Anti-Angiogenic Properties and DNA Cleavage

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, were synthesized and found to exhibit significant anti-angiogenic and DNA cleavage activities. These compounds blocked blood vessel formation in vivo and displayed promising anticancer properties by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

3. Inhibition of HIV-1 Reverse Transcriptase

Research on piperidine-4-yl-aminopyrimidines, closely related to N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, has shown effectiveness against HIV-1 as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Certain N-phenyl piperidine analogs from this group have demonstrated high potency against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, contributing to potential HIV treatments (Guozhi Tang et al., 2010).

4. Glycine Transporter 1 Inhibition

Compounds like 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, structurally similar to N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1). These inhibitors are significant in the context of central nervous system disorders, showing promise for therapeutic applications (Shuji Yamamoto et al., 2016).

5. Rho Kinase Inhibition for CNS Disorders

The synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor related to N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, has been optimized for treating central nervous system disorders. This development highlights the importance of such compounds in the potential treatment of CNS-related diseases (Daiyan Wei et al., 2016).

Propriétés

IUPAC Name |

N-(3-phenylpropyl)-4-pyridin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-20(22-13-4-8-17-6-2-1-3-7-17)23-14-10-18(11-15-23)25-19-9-5-12-21-16-19/h1-3,5-7,9,12,16,18H,4,8,10-11,13-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUFMFYULFBXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CN=CC=C2)C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile](/img/structure/B2947296.png)

![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)

![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)

![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)

![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)

![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)